molecular formula C11H22Cl2N2O2S B1430843 Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride CAS No. 1922702-03-1

Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride

Cat. No. B1430843
M. Wt: 317.3 g/mol
InChI Key: PMNSHMIFRCOBQJ-UHFFFAOYSA-N
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Description

“Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride” is a compound that has been synthesized and studied for its potential anti-ulcer activity . It is part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . The molecular formula of this compound is C11H22Cl2N2O2S.


Synthesis Analysis

The synthesis of this compound involved the modification of thiazolidin-4-one by replacing the stereoisomeric C atom by a spiro-fragment, namely an N-substituted piperidine . This modification removed the asymmetric center from the heterocyclic compound . The course of the reaction was monitored by chromatography–mass-spectrometry .


Molecular Structure Analysis

The molecular structure of “Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride” is characterized by the presence of a spiro-fragment, specifically an N-substituted piperidine . This structure was achieved by modifying thiazolidin-4-one .


Physical And Chemical Properties Analysis

The product of the synthesis was a yellow oily liquid . The molecular weight of the compound is 317.3 g/mol.

Scientific Research Applications

Application 1: Anti-Ulcer Activity

  • Summary of the Application : This compound has been investigated for its potential as a new anti-ulcer agent. The research focused on synthesizing a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one and testing their activity as anti-ulcer agents in vivo .
  • Methods of Application or Experimental Procedures : The compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The products were isolated from the reaction mixture by column chromatography in yields ranging from 27% to 60% .
  • Results or Outcomes : The compounds 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro-[4.5]decan-3-one, 8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one, 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, and 8-benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]-decan-3-one were found to possess anti-ulcer activity comparable with that of omeprazole .

Future Directions

The compound and its derivatives have shown promising results in terms of anti-ulcer activity . Therefore, future research could focus on further investigating these properties and potentially developing new anti-ulcer drugs .

properties

IUPAC Name

methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S.2ClH/c1-3-13-6-4-11(5-7-13)12-9(8-16-11)10(14)15-2;;/h9,12H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNSHMIFRCOBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)NC(CS2)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
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Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
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Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
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Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
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Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
Reactant of Route 6
Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride

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